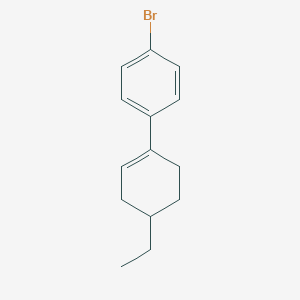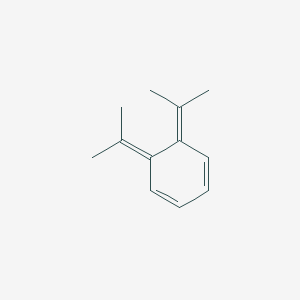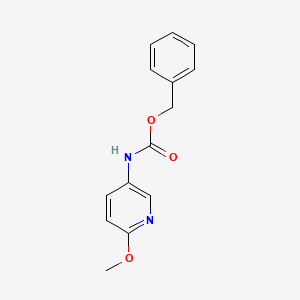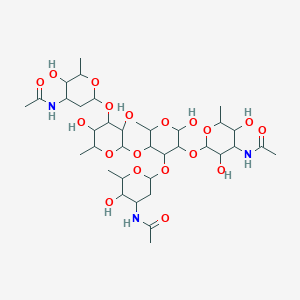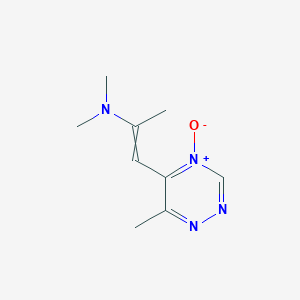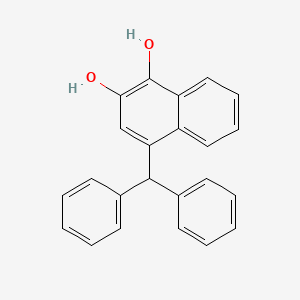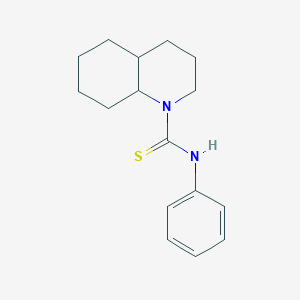
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo alkylation, oxidation, and substitution reactions to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate: Lacks the sodium ion but has a similar core structure.
1,5-dimethyl-6-oxo-5-pentan-2-yl-2-thiopyrimidin-4-olate: Contains a thiopyrimidine ring instead of a sulfanylidenepyrimidine ring.
Uniqueness
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate is unique due to the presence of the sodium ion, which can influence its solubility, reactivity, and biological activity. This compound’s specific combination of functional groups and structural features distinguishes it from other similar compounds.
Properties
CAS No. |
66941-09-1 |
|---|---|
Molecular Formula |
C11H17N2NaO2S |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-5-6-7(2)11(3)8(14)12-10(16)13(4)9(11)15;/h7H,5-6H2,1-4H3,(H,12,14,16);/q;+1/p-1 |
InChI Key |
VXDYIEYWFOZEMK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)C1(C(=NC(=S)N(C1=O)C)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)

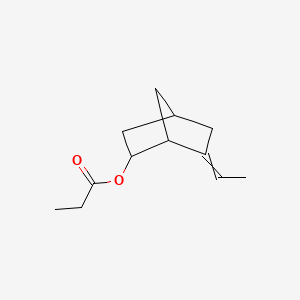


![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
